Unprecedented ETA/ETB Receptor Selectivity: TBC3711 vs. Sitaxsentan and Ambrisentan
TBC3711 exhibits a 441,000-fold selectivity for the ETA receptor over the ETB receptor, as determined in recombinant human receptor binding assays. This selectivity is approximately 68-fold higher than that of its predecessor sitaxsentan (6,500-fold) and over 100-fold higher than ambrisentan (~4,000-fold) [1]. The extremely high selectivity minimizes potential ETB-mediated effects, such as altered clearance of endothelin-1 and vasodilation, which are observed with less selective antagonists [1].
| Evidence Dimension | ETA/ETB Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | 441,000-fold |
| Comparator Or Baseline | Sitaxsentan: 6,500-fold; Ambrisentan: ~4,000-fold |
| Quantified Difference | TBC3711 is 68-fold more selective than sitaxsentan and >100-fold more selective than ambrisentan |
| Conditions | Recombinant human ETA and ETB receptor binding assays |
Why This Matters
Superior receptor selectivity may translate to a more targeted therapeutic profile with potentially reduced off-target effects, a critical consideration for long-term treatment in pulmonary arterial hypertension.
- [1] Wu C, Decker ER, Blok N, Bui H, You TJ, Wang J, Bourgoyne AR, Knowles V, Berens KL, Holland GW, Brock TA, Dixon RA. Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist. J Med Chem. 2004 Apr 8;47(8):1969-86. View Source
